Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
Description
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-(methylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-11(14)10(13-2)8-5-4-6-9(12)7-8/h4-7,10,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYRCKZRWUFZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Br)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution on a Brominated Intermediate
Method A: Bromination of a Phenyl-Substituted Intermediate Followed by Amination
Step 1: Preparation of 3-bromophenyl precursor
- Starting with phenyl compounds, selective bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or via electrophilic aromatic substitution with bromine under controlled conditions.
- Example: Bromination of phenylacetic acid derivatives or phenyl ketones to introduce bromine at the 3-position.
Step 2: Formation of the ester
- The brominated phenyl precursor is esterified with ethanol under acidic catalysis (e.g., sulfuric acid) to produce ethyl esters.
Step 3: Introduction of the methylamino group
- Nucleophilic substitution of the bromine atom with methylamine or methylamino groups via nucleophilic aromatic substitution (SNAr), which is facilitated by electron-withdrawing groups or specific reaction conditions such as elevated temperature and polar solvents.
Data Table 1: Typical Reagents and Conditions
Multi-Step Synthesis via Intermediate Formation
Method B: Synthesis via Amino-Substituted Intermediates and Esterification
Step 1: Preparation of 3-bromophenylamine derivative
- Starting from 3-bromonitrobenzene, reduction with catalytic hydrogenation (Pd/C) yields 3-bromoaniline.
Step 2: Formation of the aminoacetate intermediate
- Condensation of 3-bromoaniline with chloroacetate derivatives (e.g., chloroacetic acid esters) under basic conditions yields aminoacetates.
Step 3: Esterification and methylation
- The amino group is methylated using methyl iodide or methyl sulfate in the presence of a base (e.g., K₂CO₃).
- The esterification is completed via Fischer esterification or using ethyl chloroformate.
Data Table 2: Representative Reagents and Conditions
| Step | Reagents | Solvent | Conditions | Yield (%) | References |
|---|---|---|---|---|---|
| Reduction | H₂, Pd/C | Ethanol | Room temperature | 90 | |
| Condensation | Chloroacetate | DMSO | Reflux | 75-80 | |
| Methylation | Methyl iodide | Acetone | Reflux | 70-85 |
Catalytic Oxidation and Functionalization
Method C: Oxidative Functionalization of Precursors
- Use of oxidizing agents such as potassium permanganate (KMnO₄) or tert-butyl hypochlorite to selectively oxidize side chains or aromatic rings to introduce bromine or amino functionalities.
Step 1: Oxidation of phenyl precursors
- Controlled oxidation yields phenolic or quinone intermediates, which can be further functionalized.
Step 2: Subsequent substitution with methylamine
- Nucleophilic substitution with methylamine in polar solvents under reflux.
Data Table 3: Typical Conditions
| Step | Reagents | Solvent | Conditions | Yield (%) | References |
|---|---|---|---|---|---|
| Oxidation | KMnO₄ | Water/Acetone | Reflux | 60-75 | |
| Amination | Methylamine | Ethanol | Reflux | 65-80 |
Notable Research Insights and Variations
- Halogenation : The position of bromination on the phenyl ring is critical, often achieved via regioselective electrophilic aromatic substitution, with yields exceeding 85% under optimized conditions.
- Amination : Nucleophilic substitution of the bromide with methylamine or methylamino groups is facilitated by polar aprotic solvents, with yields varying based on temperature and reagent purity.
- Esterification : Fischer esterification or direct acylation methods are employed, with typical yields around 80% under reflux with sulfuric acid catalysis.
Summary of Key Data
| Aspect | Details |
|---|---|
| Yield Range | 60-93%, depending on the method and step |
| Reaction Conditions | Reflux, elevated temperatures (80-120°C), use of polar aprotic solvents (DMF, DMSO) |
| Reagents | NBS, methylamine, chloroacetates, oxidants like KMnO₄, methyl iodide |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing bromine atom on the phenyl ring activates the aromatic system for nucleophilic substitution. Reported conditions and outcomes include:
† Inferred from analogous bromophenyl substitutions in cyclohexanone systems.
Mechanism : The bromine atom leaves as Br⁻, forming a resonance-stabilized aryl anion intermediate that reacts with nucleophiles.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Applications |
|---|---|---|
| 6M HCl, reflux, 4h | 2-(3-Bromophenyl)-2-(methylamino)acetic acid | Precursor for peptide coupling |
| NaOH (2M), EtOH/H₂O, 60°C, 2h | Sodium salt of hydrolyzed product | Water-soluble derivative |
Key Insight : Hydrolysis rates depend on steric hindrance from the methylamino group, requiring longer reaction times compared to unsubstituted esters .
Reduction Reactions
The ester and aromatic groups participate in selective reductions:
| Reagent | Target Group | Product | Notes |
|---|---|---|---|
| LiAlH₄, THF, 0°C → rt | Ester → Alcohol | 2-(3-Bromophenyl)-2-(methylamino)ethanol | Complete reduction in 3h |
| H₂, Pd/C (10%), EtOH | Bromine → Hydrogen | Ethyl 2-(methylamino)-2-phenylacetate | Requires 50 psi H₂ |
Cross-Coupling Reactions
The bromophenyl moiety enables catalytic coupling reactions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C | Ethyl 2-(methylamino)-2-(3-biphenyl)acetate | 82%* |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Ethyl 2-(methylamino)-2-(3-aminophenyl)acetate | 65%* |
Oxidative Pathways
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂O, 100°C | Methylamino → Nitroso | Ethyl 2-(3-bromophenyl)-2-(nitroso)acetate |
| mCPBA, CH₂Cl₂, 0°C | Epoxidation (if alkene present) | Not observed – confirms absence of α,β-unsaturation |
Side Reactions and Stability Concerns
-
Thermal decomposition : Degrades above 200°C, releasing brominated phenols (detected via GC-MS).
-
Photoreactivity : UV light (254 nm) induces C-Br bond homolysis, forming aryl radicals that dimerize.
Scientific Research Applications
Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the ester and amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Observations:
- Amino vs. Methylamino: The methylamino group in the target compound enhances basicity and bioavailability compared to unmodified amino analogs (e.g., ).
- Substituent Effects : Addition of a 4-methoxy group () increases OR1A1 receptor activation efficacy, while difluoro substitution () improves resistance to enzymatic degradation.
Table 2: Pharmacological and Functional Data
Key Observations:
- Anticancer Potential: Analogous compounds (e.g., compound 6–31 in ) exhibit nanomolar IC₅₀ values against cancer cell lines, suggesting the target compound may share similar efficacy.
- Receptor Activation : Ethyl 2-(3-bromo-4-methoxyphenyl)acetate () shows moderate OR1A1 activation, highlighting the importance of para-substituents on the phenyl ring.
- Salt Forms : Hydrochloride salts (e.g., ) may improve solubility but require additional pharmacokinetic validation.
Key Observations:
Biological Activity
Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is defined by the following molecular structure:
- Molecular Formula: CHBrNO
- Molecular Weight: 272.12 g/mol
Its structure includes a bromophenyl group, which is known to enhance biological activity through selective interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl group facilitates selective binding, influencing biochemical pathways that can lead to various physiological effects:
- Enzyme Modulation: The compound may modulate the activity of enzymes involved in metabolic processes.
- Receptor Interaction: It has been observed to interact with neurotransmitter receptors, potentially influencing pain pathways and offering analgesic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting its potential application in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Pseudomonas aeruginosa | 11.29 µM |
The presence of the bromine atom in its structure is believed to enhance its antimicrobial activity by affecting cell membrane integrity.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial activity of this compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent activity comparable to standard antibiotics, particularly against Staphylococcus aureus and Escherichia coli . -
Investigation of Anti-inflammatory Properties:
Another investigation focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. The results demonstrated a significant reduction in edema and inflammatory markers when treated with this compound, suggesting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that the presence of the bromophenyl group is crucial for enhancing biological activity. Variations in substituents on the phenyl ring can significantly influence both potency and selectivity towards biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, esterification of 2-(3-bromophenyl)acetic acid with ethanol and thionyl chloride under reflux (0°C → 85°C) yields ethyl 2-(3-bromophenyl)acetate . Subsequent introduction of the methylamino group may involve nucleophilic substitution or reductive amination. Optimization includes controlling stoichiometry (e.g., 2.0 equiv thionyl chloride for esterification) and monitoring reaction progress via TLC or HPLC. Yield improvements (up to 97%) are achievable through vacuum distillation and purification via ethyl acetate extraction .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm the ester and methylamino groups via H NMR (e.g., methylamino protons at δ 2.5–3.0 ppm; aromatic protons from the 3-bromophenyl group at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+1] peak at ~312–314 Da, accounting for bromine isotopes) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and identifies isomers or byproducts .
Q. How should this compound be stored to ensure stability, and what are its decomposition risks?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or oxidation of the methylamino moiety. Stability data from analogous esters (e.g., ethyl 2-phenylacetoacetate) suggest a shelf life of ≥2 years under these conditions . Avoid exposure to moisture or strong bases, which may cleave the ester linkage .
Advanced Research Questions
Q. How can this compound serve as a precursor in medicinal chemistry?
- Methodological Answer : This compound is a potential intermediate for kinase inhibitors or carboxamide derivatives. For example, analogous structures (e.g., ethyl 2-(7-((3-bromophenyl)carbamoyl)-1H-imidazo[4,5-b]pyridin-2-yl)acetate) have been used in synthesizing imidazopyridine-based anticancer agents . The bromine atom enables Suzuki-Miyaura cross-coupling for functionalization, while the methylamino group facilitates further derivatization (e.g., acylations) .
Q. What computational strategies can predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The ester carbonyl (C=O) and methylamino group are likely electrophilic and nucleophilic centers, respectively.
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol or DMSO to model reaction pathways for substitutions or condensations .
- Docking Studies : Predict binding affinities if the compound is used in enzyme inhibition studies (e.g., kinase targets) .
Q. How can researchers resolve contradictions in spectroscopic data caused by isomerism or impurities?
- Methodological Answer :
- Isomer Identification : Use chiral HPLC or capillary electrophoresis to separate enantiomers, as the methylamino group may introduce stereochemical complexity .
- Impurity Profiling : Employ LC-MS/MS to trace byproducts (e.g., unreacted 2-(3-bromophenyl)acetic acid or over-alkylated derivatives) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline derivatives are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
